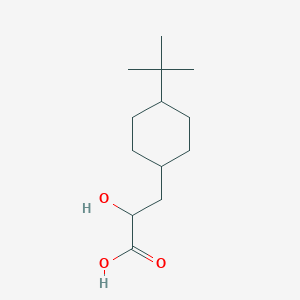
3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group and a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then further reacted to introduce the hydroxypropanoic acid group. The hydrogenation process can be carried out using a rhodium catalyst in the presence of hydrogen chloride or sulfuric acid to achieve high cis-isomer content .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous-flow biocatalytic processes. These methods employ carbonyl reductase (CRED) enzymes for the stereoselective reduction of ketones, followed by enzymatic acetylation to achieve high diastereoisomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.
Major Products Formed
Oxidation: Formation of 3-(4-Tert-butylcyclohexyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances and other fine chemicals due to its unique odor properties
Wirkmechanismus
The mechanism of action of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexyl acetate: Used in fragrances, similar in structure but lacks the hydroxypropanoic acid group.
4-tert-Butylcyclohexanol: Precursor in the synthesis of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid, lacks the carboxylic acid group.
4-tert-Butylcyclohexanone: Another related compound, used in various chemical syntheses
Eigenschaften
IUPAC Name |
3-(4-tert-butylcyclohexyl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h9-11,14H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTWPXYTJNVKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














